molecular formula C24H29N3O6S2 B2667459 methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-77-5

methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2667459
CAS No.: 865199-77-5
M. Wt: 519.63
InChI Key: WQAJMFFGIRNHRU-IZHYLOQSSA-N
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Description

Methyl 2-[(2Z)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C24H29N3O6S2 and its molecular weight is 519.63. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibition

Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors. Aldose reductase plays a crucial role in the development of diabetic complications, and its inhibition is a therapeutic target. Compounds showing significant inhibition of aldose reductase include methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate and methyl[4-oxo-2-(2-bromobenzoylimino)-3-(2,4-dichlorophenyl)thiazolidin-5-ylidene]acetate, with IC50 values indicating their potency (Ali et al., 2012). This research highlights the potential of these compounds in developing novel drugs for treating diabetic complications.

Crystal Structure Analysis

The crystal structure of similar compounds has been extensively studied to understand their molecular geometry and interactions. For example, a study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate revealed detailed information about the dihedral angles between different benzene rings and their attached groups, contributing to the understanding of the compound's three-dimensional structure (Li et al., 2015). Such structural analyses are crucial for designing drugs with specific target interactions.

Synthesis of Pharmaceutical Intermediates

These compounds are used in the synthesis of various pharmaceutical intermediates. For instance, an intermediate for Cefixime, a third-generation cephalosporin antibiotic, was synthesized using a related compound as a starting material. This highlights the role of such compounds in the synthesis of clinically important drugs (Liu Qian-chun, 2010).

Development of Cardiotonic Agents

Derivatives of this compound have been synthesized and evaluated as potential cardiotonic agents. The pharmacological activity of these compounds was tested in anesthetized dogs, showing promising results in increasing cardiac contractile force, which may have implications for treating congestive heart failure (Schnettler et al., 1982).

Green Synthesis Methods

Research has also focused on developing eco-friendly and efficient synthesis methods for related compounds. For example, a study described a green synthesis approach for functionalized thiazol-2(3H)-imine using ionic liquid media, showcasing an environmentally friendly method for synthesizing these compounds (Shahvelayati et al., 2017).

Properties

IUPAC Name

methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-5-13-26(14-6-2)35(30,31)19-10-7-17(8-11-19)23(29)25-24-27(16-22(28)33-4)20-12-9-18(32-3)15-21(20)34-24/h7-12,15H,5-6,13-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAJMFFGIRNHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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